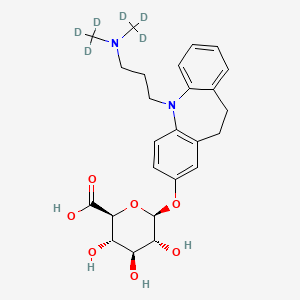
2-Hydroxy imipramine beta-D-glucuronide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy imipramine is a metabolite of imipramine, a tricyclic antidepressant. Imipramine is widely used in the treatment of depression and enuresis (bed-wetting). The compound 2-Hydroxy imipramine retains the core structure of imipramine but includes a hydroxyl group, which can significantly alter its pharmacological properties and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy imipramine typically involves the hydroxylation of imipramine. This can be achieved through various chemical reactions, including:
Hydroxylation using Cytochrome P450 enzymes: This biological method involves the use of liver microsomes to introduce a hydroxyl group into the imipramine molecule.
Chemical Hydroxylation: This method involves the use of chemical reagents such as hydrogen peroxide or other oxidizing agents to achieve hydroxylation.
Industrial Production Methods: Industrial production of 2-Hydroxy imipramine often leverages biotechnological processes due to their specificity and efficiency. The use of genetically engineered microorganisms that express Cytochrome P450 enzymes is a common approach .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy imipramine undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or carboxylic acids.
Glucuronidation: This reaction involves the conjugation of the hydroxyl group with glucuronic acid, forming 2-Hydroxy imipramine glucuronide.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Glucuronidation Reagents: Uridine diphosphate glucuronic acid (UDPGA) in the presence of glucuronosyltransferase enzymes.
Major Products:
2-Hydroxy imipramine glucuronide: Formed through glucuronidation.
Oxidized Derivatives: Various ketones and carboxylic acids formed through oxidation reactions.
Applications De Recherche Scientifique
2-Hydroxy imipramine has several applications in scientific research:
Pharmacokinetic Studies: Used to study the metabolism and pharmacokinetics of imipramine in the body.
Drug Interaction Studies: Helps in understanding the interactions between imipramine and other drugs, especially those metabolized by Cytochrome P450 enzymes.
Biological Research: Used in studies related to the effects of hydroxylated metabolites on biological systems.
Medical Research: Investigated for its potential therapeutic effects and side effects in comparison to imipramine.
Mécanisme D'action
2-Hydroxy imipramine exerts its effects primarily through the inhibition of the reuptake of neurotransmitters such as norepinephrine and serotonin. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms . The hydroxyl group may also influence the binding affinity and selectivity of the compound for various receptors and transporters .
Comparaison Avec Des Composés Similaires
Imipramine: The parent compound, used as a tricyclic antidepressant.
Desipramine: Another metabolite of imipramine, known for its selective inhibition of norepinephrine reuptake.
Amitriptyline: A structurally similar tricyclic antidepressant with different pharmacological properties.
Uniqueness of 2-Hydroxy Imipramine: 2-Hydroxy imipramine is unique due to the presence of the hydroxyl group, which can significantly alter its pharmacokinetics and pharmacodynamics. This modification can lead to differences in its therapeutic effects and side effect profile compared to its parent compound and other similar tricyclic antidepressants .
Propriétés
Formule moléculaire |
C25H32N2O7 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20-,21-,22+,23-,25+/m0/s1/i1D3,2D3 |
Clé InChI |
CBEJFHYWZSCYSD-AZPKIIOWSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C([2H])([2H])[2H] |
SMILES canonique |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
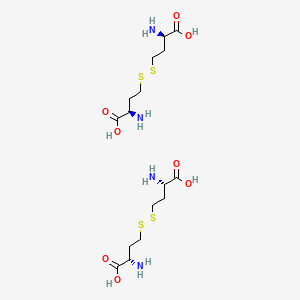
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
![1-[(1E)-2-Phenylethenyl]-2(1H)-pyridinone-d5](/img/structure/B12431502.png)
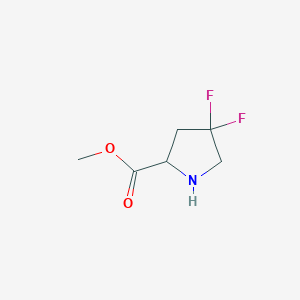
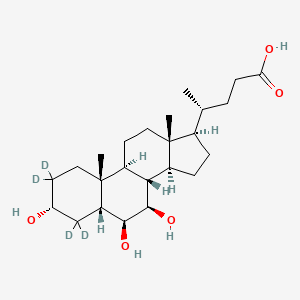
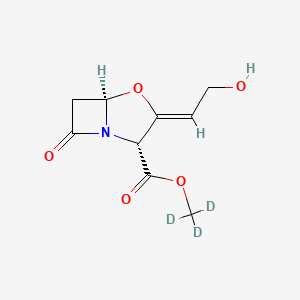
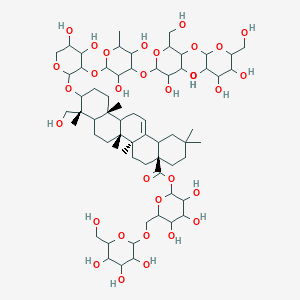


![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)

